![molecular formula C24H24N2O3 B4190637 3,4-dimethyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B4190637.png)
3,4-dimethyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide
Vue d'ensemble
Description
3,4-dimethyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as PHA-848125 and has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
PHA-848125 is a potent inhibitor of CDKs, particularly CDK2 and CDK9. CDKs are enzymes that regulate the cell cycle and gene expression. By inhibiting CDKs, PHA-848125 blocks cell division and induces apoptosis in cancer cells. It also inhibits the transcription of genes that are involved in neurodegenerative disorders and viral infections.
Biochemical and Physiological Effects:
PHA-848125 has been shown to have various biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. It also reduces the accumulation of toxic proteins in the brain by activating autophagy. Moreover, it inhibits the replication of viruses by blocking the activity of viral proteins.
Avantages Et Limitations Des Expériences En Laboratoire
PHA-848125 has several advantages for lab experiments. It is a potent inhibitor of CDKs and has been extensively studied for its potential therapeutic applications. It is also commercially available and can be easily synthesized in the lab. However, it has some limitations such as its low solubility in water and its potential toxicity in vivo.
Orientations Futures
There are several future directions for the research on PHA-848125. One direction is to develop more potent and selective CDK inhibitors for cancer therapy. Another direction is to explore the potential therapeutic applications of PHA-848125 in other diseases such as Alzheimer's disease and Parkinson's disease. Moreover, the development of PHA-848125 analogs with improved solubility and bioavailability is also a promising direction for future research.
Conclusion:
In conclusion, PHA-848125 is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a potent inhibitor of CDKs and has been shown to have neuroprotective and antiviral effects. While it has some limitations, it has several advantages for lab experiments and has promising future directions for research.
Applications De Recherche Scientifique
PHA-848125 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and viral infections. It has been shown to inhibit the growth of cancer cells by blocking the activity of cyclin-dependent kinases (CDKs) which are essential for cell division. PHA-848125 has also been shown to have neuroprotective effects by reducing the accumulation of toxic proteins in the brain. Moreover, it has been shown to inhibit the replication of various viruses such as hepatitis C virus and human immunodeficiency virus.
Propriétés
IUPAC Name |
3,4-dimethyl-N-[5-methyl-2-[(2-phenoxyacetyl)amino]phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-16-9-12-21(25-23(27)15-29-20-7-5-4-6-8-20)22(13-16)26-24(28)19-11-10-17(2)18(3)14-19/h4-14H,15H2,1-3H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXPNNORYRHQMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.